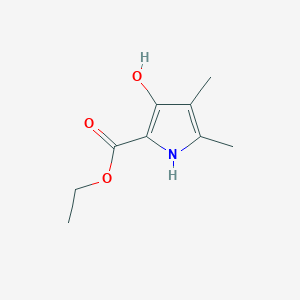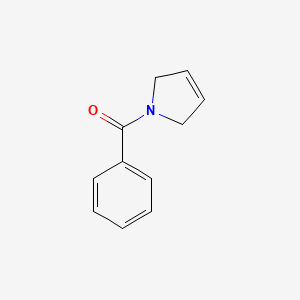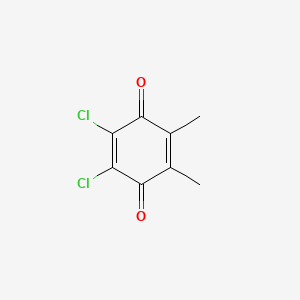
2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone
Overview
Description
2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone is an organic compound belonging to the quinone family. Quinones are known for their role in various oxidation-reduction reactions. This compound is characterized by its two chlorine atoms and two methyl groups attached to the benzoquinone core, making it a unique derivative of benzoquinone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone typically involves the chlorination of 5,6-dimethyl-1,4-benzoquinone. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often in an inert solvent like carbon tetrachloride or chloroform. The reaction conditions usually require controlled temperatures to prevent over-chlorination and to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of various substrates.
Reduction: The compound can be reduced to its corresponding hydroquinone derivative.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting material.
Reduction: The primary product is the corresponding hydroquinone.
Substitution: Substituted benzoquinone derivatives are formed, depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and dehydrogenation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its oxidative properties.
Industry: It is employed in the synthesis of various fine chemicals and intermediates used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone primarily involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile oxidizing agent. The molecular targets include various organic substrates, where it facilitates the transfer of electrons, leading to the formation of oxidized products. The pathways involved often include the formation of radical intermediates, which further react to yield the final products.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use in hydride transfer reactions.
1,4-Benzoquinone: A simpler quinone used in various oxidation reactions.
Tetrachloro-1,4-benzoquinone: Another chlorinated quinone with strong oxidizing properties.
Uniqueness
2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone is unique due to the presence of both chlorine and methyl groups, which influence its reactivity and selectivity in chemical reactions. The methyl groups provide steric hindrance, affecting the compound’s interaction with nucleophiles and other reagents, while the chlorine atoms enhance its electron-withdrawing capability, making it a potent oxidizing agent.
Properties
IUPAC Name |
2,3-dichloro-5,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-3-4(2)8(12)6(10)5(9)7(3)11/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRNOTNKIMVGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394148 | |
| Record name | 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15707-31-0 | |
| Record name | 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



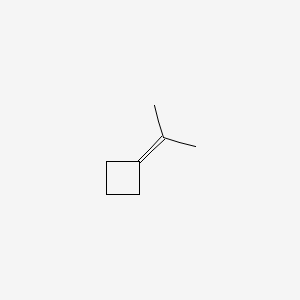
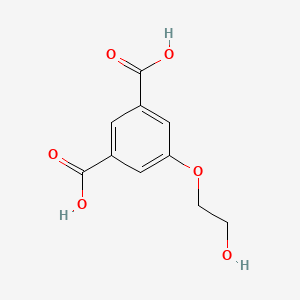
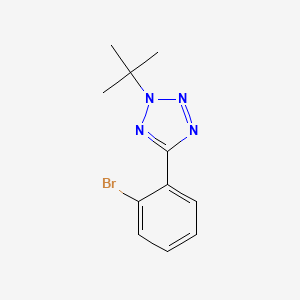
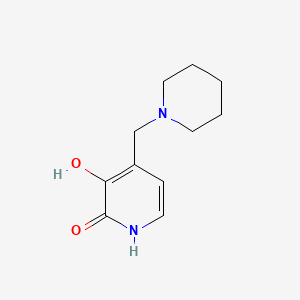
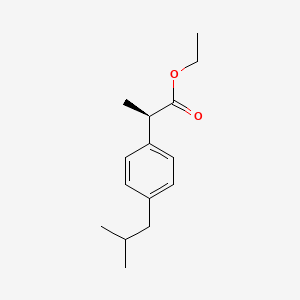


![5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B3048044.png)
![2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048047.png)


